![molecular formula C18H23BrN2O2S B2861305 (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide CAS No. 865162-74-9](/img/structure/B2861305.png)
(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide” is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines MCF-7 and HeLa . They have also been studied for their antibacterial activity .
Synthesis Analysis
The synthesis of benzo[d]thiazol-2(3H)-one derivatives involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of benzo[d]thiazol-2(3H)-one derivatives has been studied using NMR (1H and 13C), HR-MS, and FT-IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzo[d]thiazol-2(3H)-one derivatives include a 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazol-2(3H)-one derivatives, including their photophysical and electrochemical properties, have been studied experimentally and theoretically .Scientific Research Applications
Synthesis and Antimicrobial Activity
Synthesis of Benzothiazole Derivatives : A series of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, were synthesized and evaluated for their cytotoxic and antimicrobial activities. Two compounds demonstrated significant cytotoxicity against cancer cell lines and moderate inhibitory effects on the growth of Staphylococcus aureus and some fungi (Nam et al., 2010).
Antifungal and Antibacterial Agents : Novel Schiff bases containing a 2,4-disubstituted thiazole ring were synthesized and displayed good to excellent anti-fungal and moderate to good anti-bacterial activity against strains such as Candida albicans, Cryptococcus neoformans, Aspergillus flavus, and various bacterial pathogens (Bharti et al., 2010).
Antiparasitic and Antitumor Applications
Thiazolides as Anti-Infective Drugs : Thiazolides, including derivatives of nitazoxanide (a nitrothiazole-ring compound), show broad-spectrum activity against helminths, protozoa, enteric bacteria, and viruses. These compounds are effective against both intracellular and extracellular parasites and proliferating mammalian cells, suggesting potential antitumor applications (Hemphill et al., 2012).
Thiazolide-Induced Apoptosis in Tumor Cells : Investigation into the structure-function relationship of thiazolides revealed that these compounds induce apoptosis in colorectal tumor cells via mechanisms involving GSTP1 (glutathione S-transferase Pi) expression and caspase activation. This suggests a novel approach for cancer therapeutics leveraging thiazolides' unique mechanisms of action (Brockmann et al., 2014).
Synthetic Methodologies
Microwave-Promoted Synthesis : A study demonstrated the efficient and cleaner synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides using microwave irradiation, highlighting a faster and more efficient method for creating benzothiazole derivatives compared to traditional thermal heating (Saeed, 2009).
Copper-Catalyzed Intramolecular Cyclization : Research on the copper-catalyzed intramolecular cyclization of substituted thioureas led to the synthesis of various N-benzothiazol-2-yl-amides, presenting a novel and efficient ligand for the production of benzothiazole derivatives (Wang et al., 2008).
Future Directions
properties
IUPAC Name |
N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O2S/c1-2-23-11-10-21-15-9-8-14(19)12-16(15)24-18(21)20-17(22)13-6-4-3-5-7-13/h8-9,12-13H,2-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNMTEYLJGJNQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}cyclopropanamine](/img/structure/B2861224.png)

![2-Benzyl-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2861226.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2861227.png)
![[5-(Methoxycarbonyl)-2-furyl]methyl 2,5-dimethyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate](/img/structure/B2861228.png)
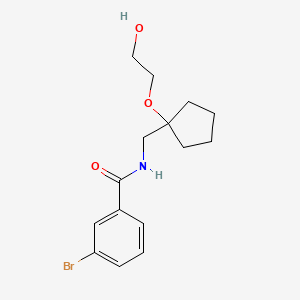
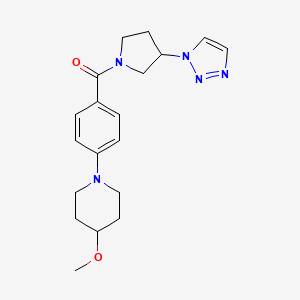
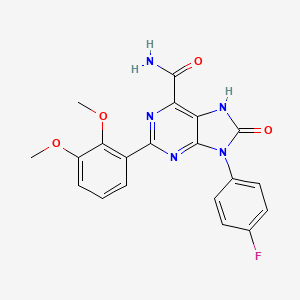
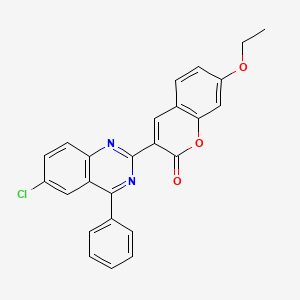
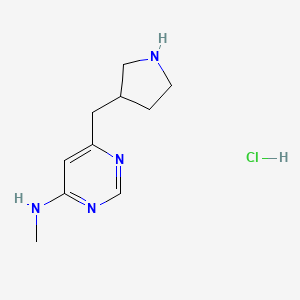
![N-(4-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2861239.png)
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2861241.png)
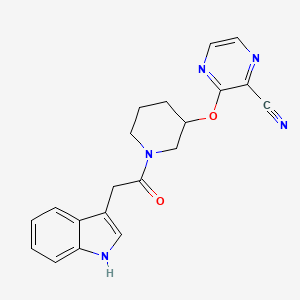
![N-[(4-methoxyphenyl)methyl]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine](/img/structure/B2861243.png)